4-(Iodomethyl)phenyl acetate
Overview
Description
Scientific Research Applications
1. Enhancement of Electrolyte Additives in Lithium-Ion Batteries
A study by Li et al. (2014) explored the use of phenyl acetate derivatives in improving the performance of propylene carbonate-based electrolyte additives for lithium-ion batteries. They investigated a fluorine-substituted version of phenyl acetate, noting its superiority in forming a more protective solid electrolyte interphase, resulting in enhanced cyclic stability of the battery (Li et al., 2014).
2. Development of Photodynamic Therapy Agents
Al-Raqa et al. (2017) synthesized a lutetium(III) acetate phthalocyanine derivative for potential use in photodynamic therapy. This research involved substituting phenyl groups in the molecule, yielding derivatives with promising properties for cancer treatment (Al-Raqa, Köksoy, & Durmuş, 2017).
3. Exploration of Binding Dynamics in Drug Development
Karthikeyan et al. (2016) examined the binding characteristics of thiosemicarbazone derivatives, including phenyl acetate variants, to human serum albumin. This research is crucial in understanding the pharmacokinetic mechanisms of potential drugs (Karthikeyan et al., 2016).
4. Suzuki Coupling Reactions in Medicinal Chemistry
Costa et al. (2012) discussed the use of Suzuki coupling reactions, highlighting the synthesis of ethyl (4-phenylphenyl)acetate, a precursor in the development of nonsteroidal anti-inflammatory drugs. The study emphasized green chemistry principles in synthesizing compounds with anti-arthritic potential (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).
5. Nucleophilic Substitution Reactions in Organic Chemistry
Fujita et al. (2004) explored the nucleophilic substitution reaction mechanisms of cyclohexenyl iodonium salts, including the role of acetate in these reactions. This research contributes to a deeper understanding of reaction mechanisms in organic synthesis (Fujita, Kim, Sakanishi, Fujiwara, Hirayama, Okuyama, Ohki, & Tatsumi, 2004).
Safety and Hazards
Properties
IUPAC Name |
[4-(iodomethyl)phenyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDXJDVXFAWURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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